
O-Tigloylgymnemagenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Tigloylgymnemagenin is a type of acylated triterpenes . It is a compound that has been isolated from Gymnema sylvestre .
Molecular Structure Analysis
The molecular formula of O-Tigloylgymnemagenin is C35H56O7 . Its exact mass and monoisotopic mass are both 588.40260412 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
O-Tigloylgymnemagenin has a molecular weight of 588.8 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 5 rotatable bonds .
科学的研究の応用
Inhibition of Sodium-Dependent Glucose Transporter 1 (SGLT1) : Gymnemic acids, including O-Tigloylgymnemagenin, have been found to inhibit SGLT1. This effect can potentially reduce glucose absorption in the gastrointestinal tract, which is beneficial for managing blood sugar levels in type II diabetes (Wang et al., 2014).
Effectiveness in Diabetes Management : The research also supports the traditional use of Gymnema sylvestre in diabetes management. Compounds isolated from this plant, including those related to O-Tigloylgymnemagenin, have been shown to inhibit the increase of serum glucose level in rats (Yoshikawa et al., 1997).
Potential for New Diabetes Treatments : The unique mechanism of action of these compounds, including O-Tigloylgymnemagenin, provides a novel avenue for the development of new diabetes treatments. This opens up possibilities for more effective management of this condition, with potentially fewer side effects compared to traditional medications.
作用機序
特性
IUPAC Name |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCKHLBNXUAAD-DQGOMBRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the structural differences among gymnemic acids in relation to their activity?
A2: The research emphasizes the impact of even minor structural variations on the biological activity of gymnemic acids []. For example, the presence and position of acetyl groups within the gymnemoside structure significantly influenced their ability to inhibit glucose absorption. The study specifically found that an acetyl group linked to the 16- or 22-hydroxyl group in gymnemosides a and b could easily migrate to the 28-hydroxyl group, which may have implications for their activity. This highlights the need for further research to understand the structure-activity relationships of gymnemic acids and to potentially design more potent and selective inhibitors of glucose absorption.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




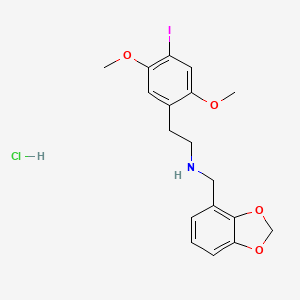
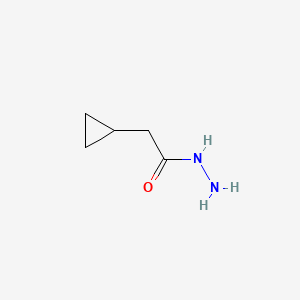

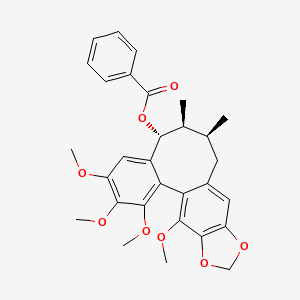
![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)
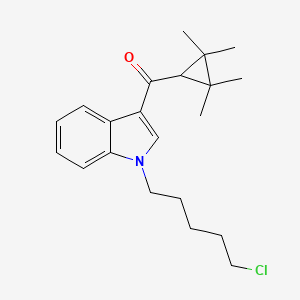
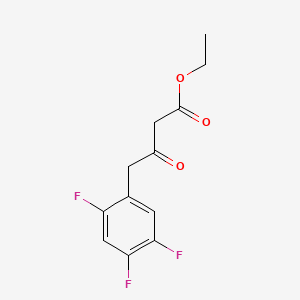
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)